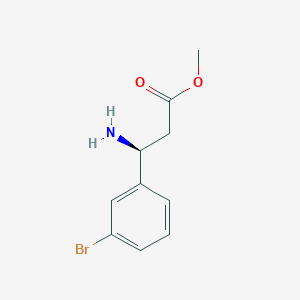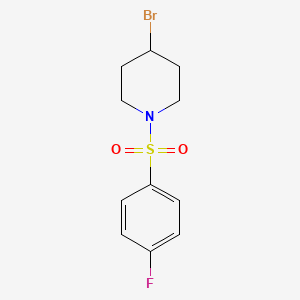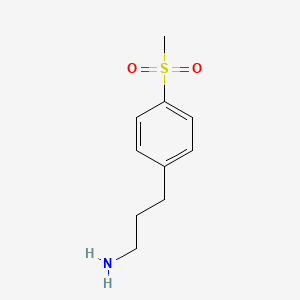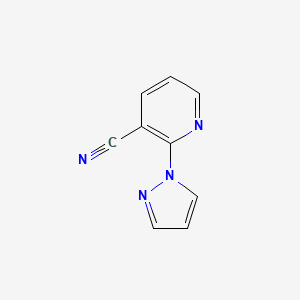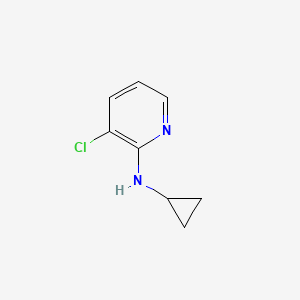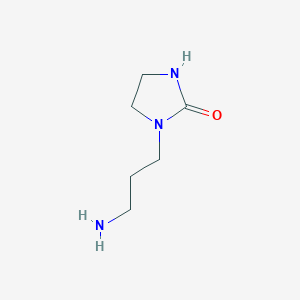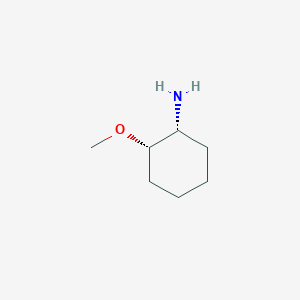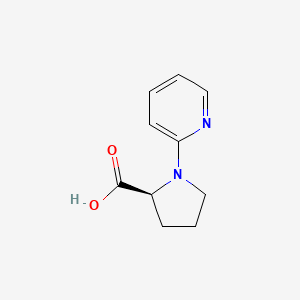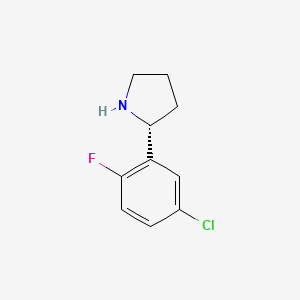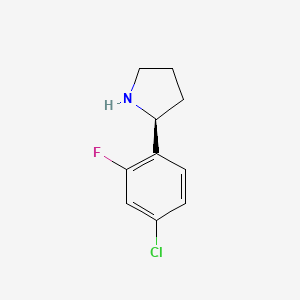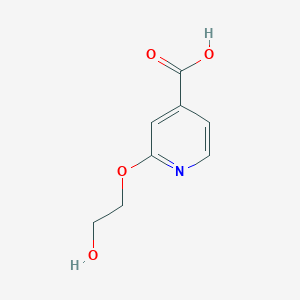
4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) is an organic compound that features a pyridine ring substituted with a carboxylic acid group at the 4-position and a 2-(2-hydroxyethoxy) group at the 2-position. This compound is a derivative of isonicotinic acid, which is known for its applications in medicinal chemistry, particularly in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) typically involves the reaction of isonicotinic acid with 2-(2-chloroethoxy)ethanol. The reaction is carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of 4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI).
Industrial Production Methods
Industrial production of 4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of 2-(2-oxoethoxy)isonicotinic acid.
Reduction: Formation of 2-(2-hydroxyethoxy)isonicotinol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-tuberculosis drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) is primarily related to its ability to interact with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
Isonicotinic acid: The parent compound with a carboxylic acid group at the 4-position.
Nicotinic acid: An isomer with the carboxylic acid group at the 3-position.
Picolinic acid: An isomer with the carboxylic acid group at the 2-position.
Uniqueness
4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) is unique due to the presence of the 2-(2-hydroxyethoxy) group, which imparts distinct chemical and physical properties. This modification can enhance its solubility, reactivity, and potential biological activity compared to its parent compound, isonicotinic acid.
属性
分子式 |
C8H9NO4 |
|---|---|
分子量 |
183.16 g/mol |
IUPAC 名称 |
2-(2-hydroxyethoxy)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H9NO4/c10-3-4-13-7-5-6(8(11)12)1-2-9-7/h1-2,5,10H,3-4H2,(H,11,12) |
InChI 键 |
ARKXQTFCUAPJQT-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1C(=O)O)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[3-(4-Hydroxy-3-methoxyphenyl)-oxo-2-propenyl]-piperazine](/img/structure/B1497645.png)
